- Benzimidazole thiophene compounds and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,

Cas no 929039-94-1 ((R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate)

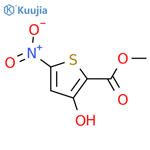

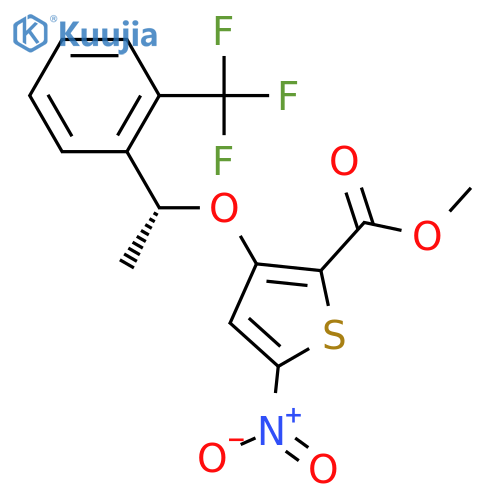

929039-94-1 structure

Produktname:(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate

CAS-Nr.:929039-94-1

MF:C15H12F3NO5S

MW:375.319693565369

MDL:MFCD19443194

CID:835495

PubChem ID:57848953

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

- (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate

- 2-Thiophenecarboxylic acid, 5-nitro-3-[(1R)-1-[2-(trifluoroMethyl)phenyl]ethoxy]-, Methyl ester

- 2-Thiophenecarboxylic acid, 5-nitro-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-, methyl ester

- C15H12F3NO5S

- Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate

- KLEJCIQBFZNRSX-MRVPVSSYSA-N

- 5711AC

- AX8234845

- Methyl 5-nitro-3-({(1R)-1-[2-(trifluoromethyl)phenyl]ethyl}oxy)-2-thiophenecarb

- Methyl 5-nitro-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxylate (ACI)

- (R)-Methyl5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

- Methyl 5-nitro-3-[[(1R)-1-[2-(trifluoromethyl)phenyl]ethyl]oxy]-2-thiophenecarboxylate

- DB-328021

- AC-31702

- DTXSID80728119

- METHYL 5-NITRO-3-[(1R)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHOXY]THIOPHENE-2-CARBOXYLATE

- 929039-94-1

- AKOS016005273

- Methyl 5-nitro-3-({(1R)-1-[2-(trifluoromethyl)phenyl]ethyl}oxy)-2-thiophenecarboxylate

- CS-M0512

- SCHEMBL2987886

- CS-13321

-

- MDL: MFCD19443194

- Inchi: 1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3/t8-/m1/s1

- InChI-Schlüssel: KLEJCIQBFZNRSX-MRVPVSSYSA-N

- Lächelt: O(C1C=C([N+](=O)[O-])SC=1C(=O)OC)[C@@H](C1C=CC=CC=1C(F)(F)F)C

Berechnete Eigenschaften

- Genaue Masse: 375.03882814g/mol

- Monoisotopenmasse: 375.03882814g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 9

- Schwere Atomanzahl: 25

- Anzahl drehbarer Bindungen: 5

- Komplexität: 499

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 4.7

- Topologische Polaroberfläche: 110

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Sicherheitsinformationen

- Lagerzustand:Sealed in dry,2-8°C

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50690-100mg |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |

929039-94-1 | 98% | 100mg |

¥1852.0 | 2023-09-06 | |

| Alichem | A169005190-250mg |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |

929039-94-1 | 95% | 250mg |

$188.16 | 2023-08-31 | |

| TRC | R074200-50mg |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate |

929039-94-1 | 50mg |

$ 395.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50690-250mg |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |

929039-94-1 | 98% | 250mg |

¥3702.0 | 2023-09-06 | |

| Matrix Scientific | 096071-250mg |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate, 95+% |

929039-94-1 | 95+% | 250mg |

$567.00 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058853-1g |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |

929039-94-1 | 98% | 1g |

¥5649.00 | 2024-04-25 | |

| Crysdot LLC | CD11011317-1g |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |

929039-94-1 | 95+% | 1g |

$475 | 2024-07-19 | |

| TRC | R074200-100mg |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate |

929039-94-1 | 100mg |

$ 650.00 | 2022-06-03 | ||

| Chemenu | CM199447-100mg |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate |

929039-94-1 | 95% | 100mg |

$139 | 2023-01-18 | |

| Matrix Scientific | 096071-1g |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate, 95+% |

929039-94-1 | 95+% | 1g |

$1260.00 | 2023-09-05 |

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C; 21.25 h, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C

1.2 Reagents: Di-tert-butyl azodicarboxylate ; 0 °C; 21.25 h, rt

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.4 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Di-tert-butyl azodicarboxylate ; 0 °C; 21.25 h, rt

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.4 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt

Referenz

- Preparation of benzimidazolyl thiophene derivatives as PLK modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Dichloromethane ; 12 h, 25 °C

Referenz

- Preparation of benzimidazole thiophene derivatives that are PLK1 selective degradation inducers useful in treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C

1.2 Reagents: Di-tert-butyl azodicarboxylate ; 21.25 h, rt

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.4 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Di-tert-butyl azodicarboxylate ; 21.25 h, rt

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.4 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt

Referenz

- Regioselective synthesis of benzimidazole thiophene inhibitors of polo-like kinase 1, Tetrahedron Letters, 2008, 49(44), 6348-6351

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Di-tert-butyl dicarbonate Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C; 21.25 h, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water

Referenz

- Benzimidazolylthiophene derivatives as PLK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C; 21.25 h, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water

Referenz

- Preparation of thiophenyl benzimidazole derivatives for treatment of conditions mediated by polo-like kinases, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C; 0 °C; 21.25 h, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water

Referenz

- Regioselective process for preparing benzimidazole thiophenes, World Intellectual Property Organization, , ,

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Raw materials

- Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate

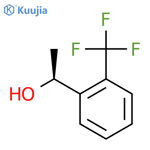

- (R)-1-(2-(trifluoromethyl)phenyl)ethanol

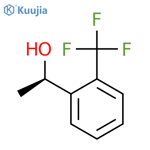

- (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Preparation Products

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Verwandte Literatur

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

929039-94-1 ((R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate) Verwandte Produkte

- 1886967-27-6(3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride)

- 876894-00-7(8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1203252-31-6(2-(3-chlorophenyl)amino-N-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxamide)

- 14313-85-0(Pentanamide,N,N-dipropyl-)

- 2411263-44-8(tert-butyl 3-2-(but-2-ynamido)ethylthiomorpholine-4-carboxylate)

- 1805004-83-4(5-Cyano-2-(difluoromethyl)pyridine-4-methanol)

- 2413901-09-2(tert-butyl N-4-hydroxy-2-(methoxymethyl)phenylcarbamate)

- 1346526-58-6((5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid)

- 2354750-75-5(tert-butyl N-(1s,4s)-4-(2-hydroxypropan-2-yl)cyclohexylcarbamate)

- 869944-03-6(2-Propanol, 1-[[(4-ethoxyphenyl)methyl]amino]-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:929039-94-1)(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate

Reinheit:99%

Menge:1g

Preis ($):469.0